N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-Fluorophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is a complex organic compound that features a combination of fluorophenoxy, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide typically involves multiple steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole: This involves the cyclization of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile, such as acetonitrile, under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxyacetic acid with the 3-(thiophen-2-yl)-1,2,4-oxadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, 2-(4-fluorophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring may play a crucial role in these interactions, given its known biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. This makes it a more attractive candidate for drug development and other applications.
Properties
Molecular Formula |
C17H15FN4O4S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15FN4O4S/c18-11-3-5-12(6-4-11)25-10-14(23)19-7-8-20-16(24)17-21-15(22-26-17)13-2-1-9-27-13/h1-6,9H,7-8,10H2,(H,19,23)(H,20,24) |
InChI Key |
DSBPFIORJYJUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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